4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester 4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester
Brand Name: Vulcanchem
CAS No.: 36769-48-9
VCID: VC18530845
InChI: InChI=1S/C15H21NO4/c1-9(2)8-20-15(19)14-11-5-4-10(17)6-12(11)13(18)7-16(14)3/h4-6,9,13-14,17-18H,7-8H2,1-3H3
SMILES:
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester

CAS No.: 36769-48-9

Cat. No.: VC18530845

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester - 36769-48-9

Specification

CAS No. 36769-48-9
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate
Standard InChI InChI=1S/C15H21NO4/c1-9(2)8-20-15(19)14-11-5-4-10(17)6-12(11)13(18)7-16(14)3/h4-6,9,13-14,17-18H,7-8H2,1-3H3
Standard InChI Key LRSDNUVUJLHRAP-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrahydroisoquinoline scaffold substituted with hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an isobutyl ester moiety at the carboxylic acid position . Key structural attributes include:

  • IUPAC Name: 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate.

  • SMILES: CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O.

  • InChIKey: LRSDNUVUJLHRAP-UHFFFAOYSA-N.

The stereochemistry of the compound remains unspecified in available literature, though related tetrahydroisoquinolines often exhibit cis/trans isomerism depending on synthetic routes .

Physicochemical Properties

PropertyValueSource
Molecular Weight279.33 g/mol
Molecular FormulaC15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
StabilityHydrolytically sensitive (ester)

The ester group confers moderate lipophilicity, while hydroxyl groups enhance water solubility under acidic or basic conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via esterification of the parent carboxylic acid with isobutyl alcohol. Key steps include:

  • Pictet-Spengler Cyclization: Formation of the tetrahydroisoquinoline core from dopamine derivatives and aldehydes .

  • Esterification: Coupling of the carboxylic acid intermediate with isobutyl alcohol under acidic or enzymatic conditions .

A microwave-assisted Fischer esterification protocol, optimized for energy efficiency, has been reported for analogous esters . Typical yields range from 50–70% for similar tetrahydroisoquinoline esters .

Industrial-Scale Challenges

  • Purification: Chromatographic separation is required due to byproducts from incomplete esterification .

  • Stability: Hydrolysis of the ester group necessitates anhydrous storage conditions .

Biological Activity and Toxicology

Acute Toxicity Data

RouteSpeciesLD₅₀Source
OralMouse>1,000 mg/kg
IntraperitonealMouse>1,000 mg/kg
IntravenousMouse180 mg/kg

The compound exhibits low acute oral toxicity but moderate intravenous toxicity, likely due to rapid systemic absorption .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (ester C=O stretch) and 3,400 cm⁻¹ (hydroxyl O–H stretch) .

  • NMR (1H^1\text{H}): Key signals include δ 1.05 (d, 6H, isobutyl CH₃), δ 3.45 (m, 1H, N–CH), and δ 6.60 (s, 2H, aromatic H) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The tetrahydroisoquinoline core is a privileged structure in alkaloid-derived therapeutics, exemplified by:

  • Anticancer Agents: Topotecan and trabectedin .

  • Antimicrobials: Berberine derivatives .

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